Inobrodib: A Technical Guide to its Discovery and Synthesis
Inobrodib: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor that potently and selectively targets the bromodomains of the homologous transcriptional co-activators p300 (EP300) and CREB-binding protein (CBP). By competitively binding to the acetyl-lysine binding pocket within the bromodomain, Inobrodib displaces p300/CBP from chromatin, particularly at super-enhancer regions that drive the expression of key oncogenes. This disruption of transcriptional machinery leads to the downregulation of critical cancer drivers, including MYC, IRF4, and the androgen receptor (AR), demonstrating significant therapeutic potential in various hematological malignancies and solid tumors. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Inobrodib, complete with detailed experimental protocols and quantitative data.
Discovery of Inobrodib
The discovery of Inobrodib was the result of a collaborative drug discovery program between CellCentric and Sygnature Discovery, initiated to identify potent and selective inhibitors of the p300/CBP bromodomains.[1] The program's rationale was based on the established role of p300/CBP as critical co-activators for transcription factors implicated in cancer progression.[2]
Lead Identification and Screening Cascade
The initial strategy focused on developing a therapeutic agent for castration-resistant prostate cancer (CRPC) by targeting the androgen receptor (AR) signaling pathway, where p300/CBP are known to be crucial co-activators.[1] A structure-based lead optimization campaign was undertaken to design molecules that could potently and selectively inhibit the bromodomains of p300/CBP.[1]
A comprehensive screening cascade was employed to evaluate candidate compounds. This multi-assay approach allowed for the thorough characterization of potency, selectivity, and cellular activity.
Experimental Workflow: Inobrodib Screening Cascade
Caption: A flowchart illustrating the key stages in the discovery and preclinical evaluation of Inobrodib.
Lead Optimization
Through iterative cycles of design, synthesis, and testing, Inobrodib (CCS1477) emerged as a lead candidate. It demonstrated high binding affinity for the p300 and CBP bromodomains with excellent selectivity over other bromodomain families, including the Bromodomain and Extra-Terminal (BET) family (e.g., BRD4).[3]
Chemical Synthesis of Inobrodib
The synthesis of Inobrodib (CCS1477) is detailed in patent WO 2016/044770.[3] The process is a multi-step synthesis, and a representative scheme is outlined below.
(Disclaimer: The following is a generalized representation based on available information. For a complete and detailed synthesis protocol, please refer to the original patent documentation.)
A simplified, illustrative synthesis scheme would involve:
-
Core Scaffold Formation: Construction of the central heterocyclic core structure through a series of condensation and cyclization reactions.
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Functional Group Introduction: Stepwise addition of the various substituents to the core scaffold. This would involve standard organic chemistry transformations such as amide couplings, etherifications, and carbon-carbon bond-forming reactions.
-
Chiral Resolution/Asymmetric Synthesis: Introduction of the desired stereochemistry at the chiral centers, either through resolution of a racemic mixture or via an asymmetric synthesis approach.
-
Purification: Purification of the final compound using techniques such as column chromatography and recrystallization to achieve high purity.
The final product is formulated into capsules for oral administration.[4]
Mechanism of Action
Inobrodib exerts its anti-cancer effects by disrupting the transcriptional regulation of key oncogenes.[4]
Selective Inhibition of p300/CBP Bromodomains
The primary mechanism of action of Inobrodib is its potent and selective inhibition of the bromodomains of p300 and CBP.[4] These proteins are histone acetyltransferases (HATs) that act as transcriptional co-activators. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a crucial step in the assembly of transcriptionally active chromatin.[5]
Inobrodib competitively binds to the acetyl-lysine binding pocket of the p300/CBP bromodomains, preventing their interaction with acetylated histones.[4] This leads to the displacement of p300/CBP from chromatin, particularly at super-enhancer regions.[4][6]
Disruption of Super-Enhancer Function and Oncogene Expression
Super-enhancers are clusters of enhancers that are densely occupied by transcription factors and co-activators, and they play a critical role in driving the high-level expression of genes that define cell identity and are often hijacked in cancer to drive oncogene expression.[5][7] p300/CBP are key components of super-enhancers.[5][8]
By displacing p300/CBP from these critical regulatory regions, Inobrodib leads to a reduction in histone acetylation (specifically H3K27ac), a hallmark of active enhancers, and a subsequent decrease in the transcription of associated oncogenes.[6][7] Key downstream targets that are downregulated by Inobrodib include:
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MYC: A master regulator of cell proliferation, growth, and metabolism, which is overexpressed in many cancers.[4][9]
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IRF4 (Interferon Regulatory Factor 4): A critical transcription factor for the survival of multiple myeloma cells.[4][9]
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Androgen Receptor (AR) and its splice variants: Key drivers of prostate cancer.[9][10]
Signaling Pathway: Inobrodib's Mechanism of Action
Caption: Diagram illustrating how Inobrodib inhibits p300/CBP, leading to the downregulation of oncogene transcription.
Quantitative Data Summary
The following tables summarize the key quantitative data for Inobrodib from preclinical studies.
Table 1: Binding Affinity and Selectivity
| Target | Assay | Kd (nM) | Reference |
| p300 | SPR | 1.3 | [3] |
| CBP | SPR | 1.7 | [3] |
| BRD4 | SPR | 222 | [3] |
Table 2: Cellular Potency
| Cell Line | Cancer Type | Assay | IC50 / GI50 (nM) | Reference |
| 22Rv1 | Prostate Cancer | Cell Proliferation | 96 | [3] |
| VCaP | Prostate Cancer | Cell Proliferation | 49 | [3] |
| OPM2 | Multiple Myeloma | CellTiter-Glo | < 100 | [2] |
| Other Hematological Cell Lines | Various | CellTiter-Glo | Submicromolar | [2] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol provides a general outline for determining the binding affinity of Inobrodib to bromodomain proteins.
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Instrumentation: Biacore instrument (or equivalent).
-
Sensor Chip: CM5 sensor chip.
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Ligand Immobilization:
-
Recombinant p300, CBP, or BRD4 bromodomain protein is immobilized on the sensor chip surface using standard amine coupling chemistry.[11][12]
-
The protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The protein solution is injected over the activated surface.
-
Remaining active esters are deactivated with an injection of ethanolamine-HCl.
-
-
Analyte Binding:
-
A dilution series of Inobrodib is prepared in running buffer (e.g., HBS-EP+ buffer).
-
Each concentration is injected over the ligand-immobilized surface at a constant flow rate.
-
The association and dissociation phases are monitored in real-time.[13]
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
CellTiter-Glo® Luminescent Cell Viability Assay for IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Inobrodib in cancer cell lines.
-
Materials:
-
Cancer cell lines of interest.
-
Opaque-walled 96-well or 384-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer.
-
-
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.[14]
-
Prepare a serial dilution of Inobrodib in culture medium.
-
Treat the cells with the different concentrations of Inobrodib and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).[15]
-
Equilibrate the plates to room temperature for approximately 30 minutes.[14]
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.[16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure the luminescence using a plate reader.[17]
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the Inobrodib concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 value.[16]
-
Western Blotting for Protein Expression
This protocol describes the assessment of the effect of Inobrodib on the protein levels of MYC and IRF4.
-
Procedure:
-
Treat cells with Inobrodib at the desired concentration and for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against MYC, IRF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[18]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.[18]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein levels of MYC and IRF4 to the loading control.
-
Conclusion
Inobrodib is a promising, first-in-class p300/CBP bromodomain inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity. Its discovery through a rigorous screening and optimization process has yielded a potent and selective molecule. The ability of Inobrodib to disrupt super-enhancer function and downregulate key oncogenes provides a strong rationale for its continued development in a range of cancers, particularly in hematological malignancies and prostate cancer. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. cellcentric.com [cellcentric.com]
- 3. researchgate.net [researchgate.net]
- 4. cellcentric.com [cellcentric.com]
- 5. Histone Acetyltransferase p300 Induces De Novo Super-Enhancers to Drive Cellular Senescence [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting gene coactivation factors with Cellcentric's inobrodib | BioWorld [bioworld.com]
- 7. Enhancers are activated by p300/CBP activity-dependent PIC assembly, RNAPII recruitment, and pause release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p300/CBP is an essential driver of pathogenic enhancer activity and gene expression in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. onclive.com [onclive.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. OUH - Protocols [ous-research.no]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. IC50 determination [bio-protocol.org]
- 18. Dissecting the impact of bromodomain inhibitors on the Interferon Regulatory Factor 4‐MYC oncogenic axis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
